

Spectroscopic Characterization of 7-Propylquinoline: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: 7-Propylquinoline

CAS No.: 7661-59-8

Cat. No.: B1615617

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This guide provides an in-depth technical analysis of the expected spectroscopic data for **7-Propylquinoline**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive framework grounded in fundamental principles and established data for analogous structures. In the absence of a consolidated, publicly available experimental dataset for **7-Propylquinoline**, this guide serves as an expert-level benchmark for its synthesis, identification, and structural verification. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, explain the rationale behind these predictions, and provide robust, self-validating experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For **7-Propylquinoline**, we can predict the ^1H and ^{13}C NMR spectra by considering the distinct chemical environments of the quinoline core and the attached n-propyl group. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents create a characteristic deshielding pattern for the heterocyclic protons, while the aliphatic propyl chain will exhibit more upfield signals.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the six aromatic protons of the quinoline ring system and the seven protons of the propyl side chain. The signals will be split into specific multiplets according to the $n+1$ rule, where 'n' is the number of adjacent non-equivalent protons. The analysis is based on known data for the quinoline scaffold and typical alkyl chain behavior.^{[1][2]}

Table 1: Predicted ^1H NMR Chemical Shifts (δ), Multiplicities, and Integration for **7-Propylquinoline**

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
H-2	8.8 - 9.0	Doublet of doublets (dd)	1H	Strongly deshielded by adjacent nitrogen and ring current.
H-8	8.0 - 8.2	Doublet (d)	1H	Peri-position to nitrogen, experiencing strong deshielding.
H-4	8.0 - 8.2	Doublet (d)	1H	Deshielded by ring current and proximity to the heterocyclic ring.
H-5	7.7 - 7.9	Doublet (d)	1H	Standard aromatic proton on the carbocyclic ring.
H-6	7.4 - 7.6	Doublet of doublets (dd)	1H	Influenced by adjacent protons at C-5 and the propyl group at C-7.
H-3	7.3 - 7.5	Doublet of doublets (dd)	1H	Coupled to both H-2 and H-4.
-CH ₂ - (α to ring)	2.8 - 3.0	Triplet (t)	2H	Benzylic protons, deshielded by the aromatic ring.
-CH ₂ - (middle)	1.7 - 1.9	Sextet	2H	Aliphatic proton environment, split by adjacent

CH₃ and CH₂
groups.

-CH ₃ (terminal)	0.9 - 1.1	Triplet (t)	3H	Terminal methyl group, most upfield signal.
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Predicted values
are based on a
standard
deuterated
chloroform
(CDCl₃) solvent
and a 400 MHz
spectrometer.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum for **7-Propylquinoline** should display 12 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 3 carbons of the propyl chain. Quaternary carbons (those without attached protons) are expected to show signals of lower intensity.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **7-Propylquinoline**

Carbon Assignment	Predicted δ (ppm)	Rationale
C-2	150 - 152	Carbon adjacent to nitrogen, highly deshielded.
C-8a (Quaternary)	147 - 149	Bridgehead carbon adjacent to nitrogen.
C-7 (Quaternary)	143 - 145	Aromatic carbon bearing the propyl substituent.
C-4	135 - 137	Deshielded aromatic methine carbon.
C-5	128 - 130	Aromatic methine carbon.
C-4a (Quaternary)	127 - 129	Bridgehead carbon.
C-8	126 - 128	Aromatic methine carbon.
C-6	125 - 127	Aromatic methine carbon.
C-3	121 - 123	Aromatic methine carbon.
-CH ₂ - (α to ring)	37 - 39	Benzylic carbon, deshielded by the ring.
-CH ₂ - (middle)	24 - 26	Standard aliphatic carbon.
-CH ₃ (terminal)	13 - 15	Terminal methyl carbon, most upfield signal.

Predicted values are based on a standard deuterated chloroform (CDCl₃) solvent.

Experimental Protocol for NMR Spectroscopy

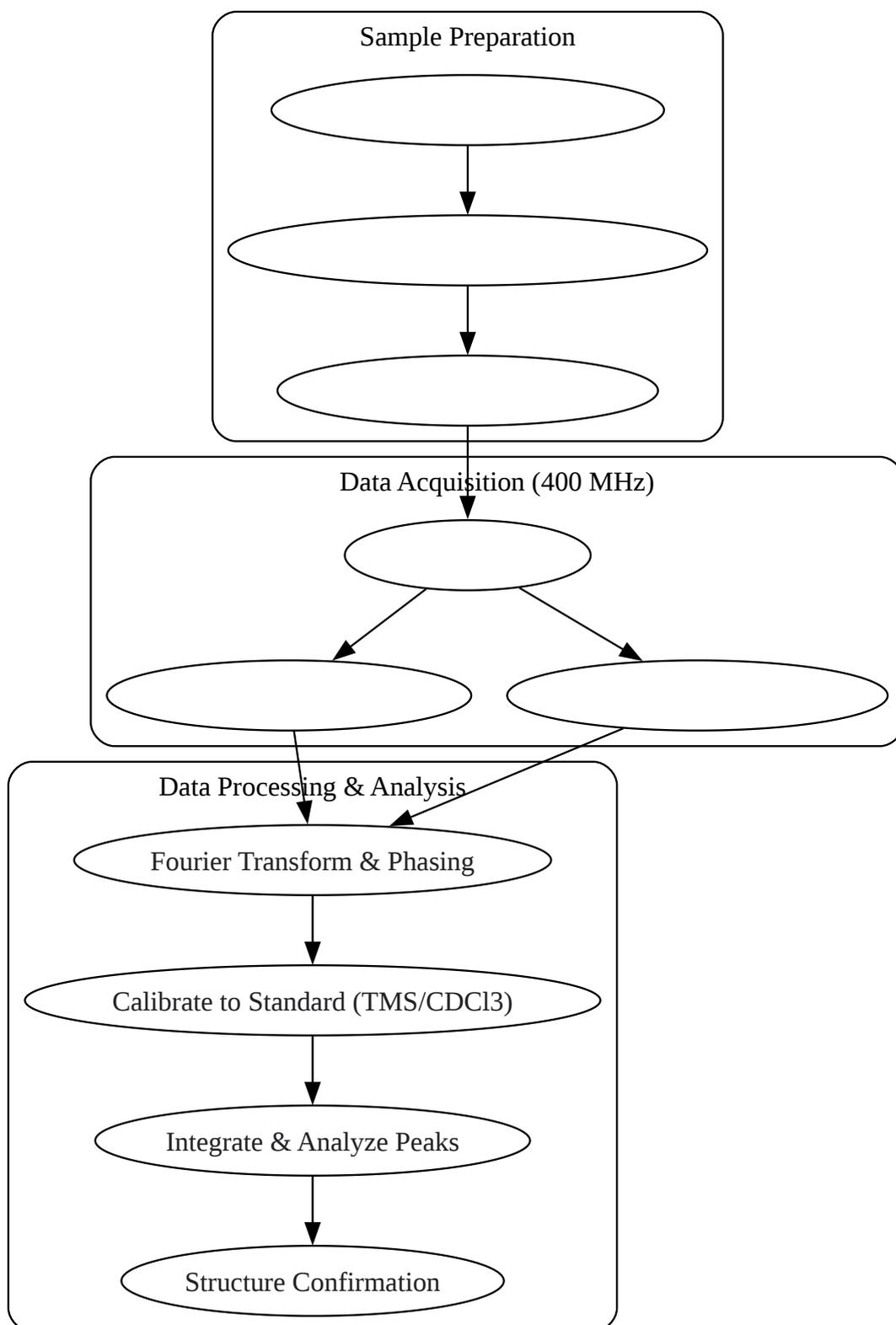
This protocol ensures the acquisition of high-quality, verifiable NMR data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **7-Propylquinoline** sample.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) to ensure the detection of quaternary carbons.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

- Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.
- Integrate the peaks in the ^1H spectrum and analyze the chemical shifts and coupling constants.

NMR Analysis Workflow



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Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is ideal for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For **7-Propylquinoline**, the spectrum will be a composite of absorptions from the aromatic quinoline system and the aliphatic propyl group.

Predicted IR Spectrum

The IR spectrum can be divided into the functional group region ($>1500\text{ cm}^{-1}$) and the fingerprint region ($<1500\text{ cm}^{-1}$). Key absorptions are predicted as follows.^{[5][6][7]}

Table 3: Predicted Characteristic IR Absorption Bands for **7-Propylquinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3100 - 3000	Aromatic C-H Stretch	Medium-Weak	Characteristic of sp ² C-H bonds in the quinoline ring.
2960 - 2850	Aliphatic C-H Stretch	Strong	Asymmetric and symmetric stretching of CH ₃ and CH ₂ groups in the propyl chain.
1620 - 1580	Aromatic C=C & C=N Stretch	Medium-Strong	Multiple bands are expected due to the conjugated ring system of quinoline.
1510 - 1450	Aromatic C=C Stretch	Medium-Strong	Further evidence of the aromatic core.
1470 - 1430	Aliphatic C-H Bend	Medium	Scissoring and bending vibrations of the CH ₂ and CH ₃ groups.
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong	The pattern of these strong bands in the fingerprint region can be diagnostic of the substitution pattern on the benzene ring.[8]

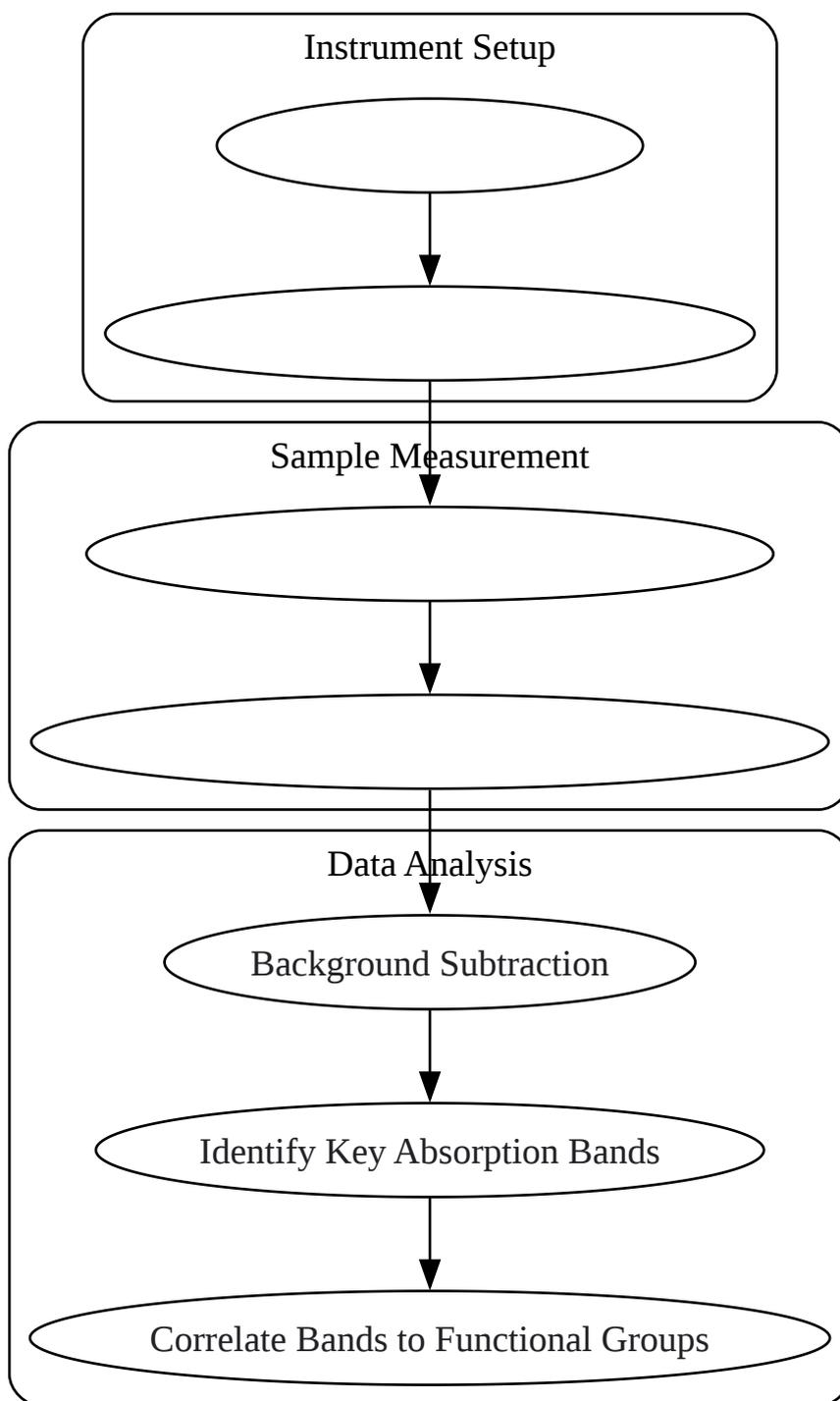
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of liquid samples.[6]

- Instrument Preparation:

- Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
- Sample Analysis:
 - Place a single drop of purified **7-Propylquinoline** directly onto the center of the ATR crystal.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform an ATR correction if necessary, although modern software often does this automatically.
 - Label the significant peaks with their corresponding wavenumbers.

IR Analysis Workflow



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Diagram 2: ATR-FTIR Analysis Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For **7-Propylquinoline**, we can predict the molecular ion and a characteristic fragmentation pathway.

Predicted Mass Spectrum

Using standard Electron Ionization (EI), the molecule will be ionized and fragmented.

- Molecular Formula: C₁₂H₁₃N
- Molecular Weight: 171.24 g/mol

The mass spectrum is expected to show a prominent molecular ion peak (M^{+•}) at m/z = 171. Given the stability of the aromatic system, this peak should be relatively intense.

The most significant fragmentation is predicted to arise from benzylic cleavage, which is the cleavage of the bond between the α- and β-carbons of the propyl group. This is a highly favored pathway as it results in a stable, resonance-stabilized benzylic-type cation.

- Fragmentation Pathway: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion.



- Major Fragment Ion: A strong peak is expected at m/z = 142 (171 - 29). This would be the base peak or one of the most intense peaks in the spectrum.

Other minor fragments corresponding to the loss of a methyl radical or further fragmentation of the quinoline ring may be observed but are expected to be of much lower intensity.

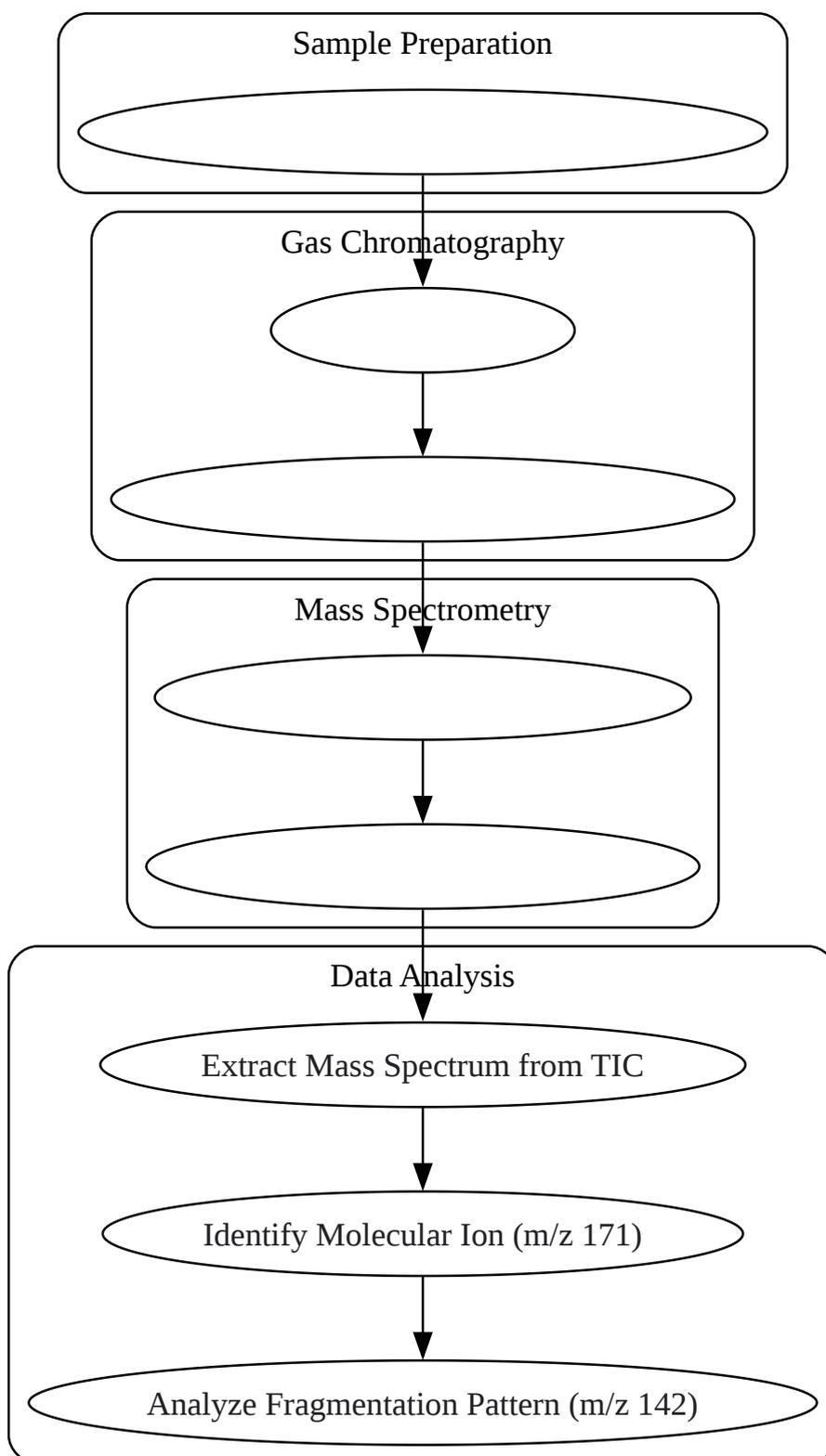
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like **7-Propylquinoline**.

- Sample Preparation:

- Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
- MS Method:
 - Interface Temperature: Set to 280 °C to prevent condensation.
 - Ion Source: Use standard Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and relevant fragments.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to identify the peak corresponding to **7-Propylquinoline**.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak ($M^{+\cdot}$) at m/z 171.
 - Identify the major fragment ion at m/z 142 and correlate it with the predicted benzylic cleavage.

Mass Spectrometry Analysis Workflow



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Diagram 3: GC-MS Analysis Workflow

Conclusion

The structural elucidation of **7-Propylquinoline** relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a comprehensive, theory-backed prediction of its key spectroscopic features. The ^1H and ^{13}C NMR spectra are expected to confirm the connectivity of the propyl group at the C-7 position and the integrity of the quinoline core. The IR spectrum will verify the presence of aromatic and aliphatic C-H bonds and the characteristic vibrations of the heterocyclic ring system. Finally, mass spectrometry will confirm the molecular weight of 171 amu and show a characteristic benzylic cleavage fragment at m/z 142. The detailed protocols provided herein offer a robust framework for any researcher undertaking the synthesis or analysis of this compound, ensuring data integrity and confident structural assignment.

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